molecular formula C26H25NO3 B10958355 9-[2-(benzyloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-[2-(benzyloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B10958355
M. Wt: 399.5 g/mol
InChI Key: ZOMXGAZBFUGBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-[2-(BENZYLOXY)PHENYL]-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE is a complex organic molecule that belongs to the class of acridinediones. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a benzyloxyphenyl group attached to a hexahydroacridinedione core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(BENZYLOXY)PHENYL]-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with cyclic ketones under acidic or basic conditions. The reaction may proceed through intermediate steps involving aldol condensation, cyclization, and reduction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-[2-(BENZYLOXY)PHENYL]-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the acridinedione core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce more saturated acridinedione compounds.

Scientific Research Applications

9-[2-(BENZYLOXY)PHENYL]-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 9-[2-(BENZYLOXY)PHENYL]-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 9-[4-(BENZYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE
  • 9-[2-(BENZYLOXY)-3-METHOXYPHENYL]-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE

Uniqueness

The uniqueness of 9-[2-(BENZYLOXY)PHENYL]-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE lies in its specific structural features, such as the position of the benzyloxy group and the hexahydroacridinedione core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H25NO3

Molecular Weight

399.5 g/mol

IUPAC Name

9-(2-phenylmethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

InChI

InChI=1S/C26H25NO3/c28-21-13-6-11-19-25(21)24(26-20(27-19)12-7-14-22(26)29)18-10-4-5-15-23(18)30-16-17-8-2-1-3-9-17/h1-5,8-10,15,24,27H,6-7,11-14,16H2

InChI Key

ZOMXGAZBFUGBDU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.